Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is an organic compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butyl ester group, and an aminophenyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Mechanism of Action
Mode of Action
The mode of action of Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is currently unknown due to the lack of specific information available
Pharmacokinetics
The compound’s molecular weight (24832 g/mol ) suggests that it may have favorable absorption and distribution characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 4-aminophenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
- 1-Boc-3-azetidinone
- Tert-butyl 3-oxoazetidine-1-carboxylate
Comparison: Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater potential for biological activity due to the presence of the amino group .
Biological Activity
Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (TBAPAC) is a compound of interest due to its potential biological activities, particularly in neuropharmacology and as a potential therapeutic agent. This article provides an overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C14H20N2O2
- Molecular Weight : 248.33 g/mol
- CAS Number : 56956222
The compound features an azetidine ring, which is known for contributing to various pharmacological properties. The presence of the tert-butyl group enhances lipophilicity, potentially affecting bioavailability and interaction with biological membranes.
Mechanisms of Biological Activity
TBAPAC's biological activities can be attributed to several mechanisms:
- Acetylcholinesterase Inhibition : Research indicates that TBAPAC may inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotective Effects : In vitro studies have demonstrated that TBAPAC protects neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. It has been shown to improve cell viability in astrocytes exposed to Aβ, suggesting a protective role against neurodegenerative processes .
- Anti-inflammatory Properties : TBAPAC appears to modulate inflammatory responses in glial cells. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 when astrocytes are activated by Aβ, indicating potential anti-inflammatory effects .
In Vitro Studies
Table 1 summarizes key findings from in vitro studies on TBAPAC:
Case Studies
- Alzheimer’s Disease Model : In a scopolamine-induced model mimicking Alzheimer's pathology, TBAPAC demonstrated a significant reduction in Aβ plaque formation compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases .
- Cancer Cell Lines : Although primarily studied for neuroprotective properties, TBAPAC's effects on cancer cell lines were also noted. It exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, indicating a possible therapeutic window for targeting malignant cells without affecting healthy tissues .
Properties
IUPAC Name |
tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-11(9-16)10-4-6-12(15)7-5-10/h4-7,11H,8-9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLKFXTWLPMSFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719121 | |
Record name | tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916421-36-8 | |
Record name | tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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